molecular formula C24H30O8 B1211154 Diayangambin CAS No. 21453-68-9

Diayangambin

Cat. No. B1211154
CAS RN: 21453-68-9
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-QDGJQWLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diayangambin is an immunosuppressive and anti-inflammatory agent .


Synthesis Analysis

Diayangambin has been found to exert immunosuppressive and anti-inflammatory effects both in vitro and in vivo . Administration of diayangambin (40 mg/kg p. o.) to mice for three consecutive days before DNFB challenge significantly inhibited the ear swelling after 24 hours .


Molecular Structure Analysis

The chemical formula of Diayangambin is C24H30O8. It has an exact mass of 446.19 and a molecular weight of 446.490 .


Chemical Reactions Analysis

Diayangambin has been found to inhibit the phytohemoaglutinin (PHA)-induced 3H-thymidine incorporation into human lymphocytes in a concentration-dependent manner .

Scientific Research Applications

Immunomodulatory and Anti-inflammatory Effects

Diayangambin has demonstrated significant potential in the field of immunomodulation and anti-inflammatory treatments. A study by De León et al. (2002) found that diayangambin inhibits human mononuclear cell proliferation and reduces prostaglandin E2 generation in stimulated macrophage cell lines. Notably, oral administration of diayangambin in mice led to a reduction in ear swelling and leukocyte infiltration, highlighting its potential in treating immune and inflammatory responses (De León, Olmedo, Solis, Gupta, & Terencio, 2002).

Phytochemical Investigations

In phytochemical research, diayangambin is identified as one of the constituents in various plant species. Mota et al. (2011) isolated diayangambin from the leaves and stems of Peperomia obtusifolia and evaluated its antifungal activity. The study contributes to understanding the chemical composition and potential pharmacological applications of plant-derived compounds (Mota, Leite, Kato, Young, Bolzani, & Furlan, 2011).

Antioxidant Activities

The antioxidant properties of diayangambin have also been explored. Wang Tian-sha (2014) investigated the radical scavenging activities of several natural aromatic compounds, including diayangambin. The study demonstrated the potential of diayangambin and other compounds as natural antioxidants, contributing to the understanding of their roles in combating oxidative stress (Wang Tian-sha, 2014).

Synthesis and Structural Elucidation

The synthesis of diayangambin is a crucial aspect of its scientific research. Anfimov et al. (2011) developed a methodology for the stereoselective synthesis of compounds like diayangambin, which are crucial for understanding their structure and potential applications in various fields, including pharmaceuticals (Anfimov, Erdyakov, Gurskii, & Bubnov, 2011).

properties

CAS RN

21453-68-9

Product Name

Diayangambin

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1

InChI Key

HRLFUIXSXUASEX-QDGJQWLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC

Other CAS RN

21453-68-9

synonyms

diayangambin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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